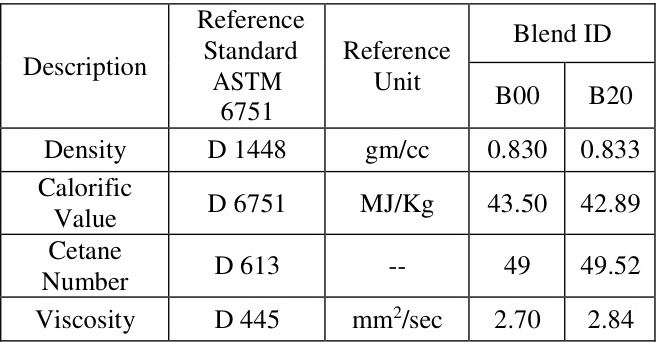
Methyl 3-methoxyisonicotinate
Description
Methyl 3-methoxyisonicotinate is a pyridine derivative characterized by a methoxy group at the 3-position and a methyl ester at the 4-position of the pyridine ring. Pyridine derivatives like this are pivotal in pharmaceutical and chemical synthesis due to their tunable electronic and steric properties .
Properties
IUPAC Name |
methyl 3-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYELWAHJCFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464670 | |
| Record name | Methyl 3-methoxyisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-32-2 | |
| Record name | 4-Pyridinecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59786-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxyisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxyisonicotinate can be synthesized through the esterification of 3-methoxyisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-methoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at the 3-position significantly influences reactivity and applications:
Key Findings :
- Methoxy vs. Amino Groups: Methoxy groups enhance electron-withdrawing effects, stabilizing the ring for electrophilic substitution, while amino groups increase nucleophilicity, making derivatives like Methyl 3-amino-2-methoxyisonicotinate more reactive in coupling reactions .
- Bromomethyl Substitution : Bromine introduces steric bulk and halogen-mediated reactivity (e.g., Suzuki couplings), as seen in Methyl 3-(bromomethyl)isonicotinate .
- Fluoro and Methyl Combinations : Ethyl 3-fluoro-2-methylisonicotinate demonstrates how fluorine’s electronegativity and methyl’s steric effects can fine-tune lipophilicity and metabolic stability in agrochemicals .
Ester Group Variations
The ester moiety (methyl vs. ethyl) impacts solubility and metabolic pathways:
- Methyl Esters : Smaller size increases volatility and reactivity in hydrolysis reactions. This compound’s ester group may favor faster enzymatic cleavage compared to ethyl analogs .


- Ethyl Esters : Ethyl groups, as in Ethyl 3-fluoro-2-methylisonicotinate, enhance lipid solubility, improving membrane permeability in drug delivery systems .
Biological Activity
Methyl 3-methoxyisonicotinate (MMI) is a derivative of isonicotinic acid and has garnered attention for its potential biological activities. This article explores its various biological effects, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H9NO2. The presence of the methoxy group at the third position on the pyridine ring significantly influences its chemical reactivity and biological activity.
1. Antimicrobial Properties
MMI has been studied for its antimicrobial effects. Research indicates that compounds with isonicotinic structures can exhibit activity against various bacterial strains. For instance, derivatives similar to MMI have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
2. Anticancer Activity
Preliminary studies suggest that MMI may possess anticancer properties. Compounds within the isonicotinic acid family have been associated with apoptosis induction in cancer cells. In vitro studies have indicated that MMI can inhibit cell proliferation in certain cancer cell lines, though further research is needed to elucidate the specific mechanisms involved.
The precise mechanisms through which MMI exerts its biological effects remain under investigation. However, it is hypothesized that MMI interacts with specific enzymes or receptors involved in metabolic pathways, potentially influencing processes such as cell signaling and apoptosis.
Synthesis of this compound
MMI can be synthesized through various methods:
- Method 1: Alkylation of isonicotinic acid with methanol in the presence of an acid catalyst.
- Method 2: The use of methyl iodide in a nucleophilic substitution reaction with isonicotinic acid derivatives.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, MMI was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that MMI exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin (16) |
| Escherichia coli | 64 | Ampicillin (32) |
Case Study 2: Anticancer Potential
A recent study investigated the effects of MMI on human breast cancer cell lines (MCF-7). The results indicated that treatment with MMI led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




